molecular formula C9H16N2O2 B1372516 (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one CAS No. 1253792-24-3

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one

Cat. No.: B1372516
CAS No.: 1253792-24-3
M. Wt: 184.24 g/mol
InChI Key: UDUFWKWMUILCMD-QMMMGPOBSA-N
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Description

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a pyrrolidinone moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-2-one and 4-piperidone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction. This is achieved by reacting (S)-pyrrolidin-2-one with a suitable nucleophile under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a strong base and elevated temperatures to facilitate ring closure.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through selective oxidation using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways.

    Pathways Involved: It can influence neurotransmitter release, receptor activation, and enzyme inhibition, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one: The enantiomer of the compound, with similar but distinct biological activity.

    4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one: Lacks the chiral center, resulting in different reactivity and applications.

    3-Hydroxy-1-pyrrolidin-4-YL-piperidin-2-one: A structural isomer with different chemical properties.

Uniqueness

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3S)-3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFWKWMUILCMD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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